7-{2-[(3-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one
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Overview
Description
7-{2-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE is a complex organic compound that belongs to the class of thienopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a thienopyridine core, which is fused with a phenyl ring substituted with methoxy and chlorophenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-{2-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE typically involves multi-step organic reactions. One common method involves the initial formation of the thienopyridine core through cyclization reactions. The phenyl ring with methoxy and chlorophenyl substitutions is then introduced via electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the synthesis process. Purification steps such as recrystallization, chromatography, and distillation are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
7-{2-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: Electrophilic and nucleophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes
Scientific Research Applications
7-{2-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 7-{2-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 7-{2-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE include other thienopyridine derivatives with different substituents on the phenyl ring. Examples include:
- 7-{2-[(4-METHOXYPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE
- 7-{2-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE
Uniqueness
The uniqueness of 7-{2-[(3-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-4H,5H,6H,7H-THIENO[3,2-B]PYRIDIN-5-ONE lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both methoxy and chlorophenyl groups can enhance its interactions with biological targets and improve its pharmacokinetic properties.
Properties
Molecular Formula |
C21H18ClNO3S |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
7-[2-[(3-chlorophenyl)methoxy]-3-methoxyphenyl]-6,7-dihydro-4H-thieno[3,2-b]pyridin-5-one |
InChI |
InChI=1S/C21H18ClNO3S/c1-25-18-7-3-6-15(16-11-19(24)23-17-8-9-27-21(16)17)20(18)26-12-13-4-2-5-14(22)10-13/h2-10,16H,11-12H2,1H3,(H,23,24) |
InChI Key |
RHKCDCOOOQJSRN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC(=CC=C2)Cl)C3CC(=O)NC4=C3SC=C4 |
Origin of Product |
United States |
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